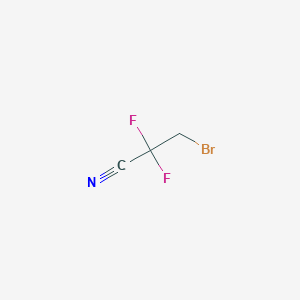
3-Bromo-2,2-difluoropropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2-difluoropropanenitrile is a chemical compound with the CAS Number: 2408970-91-0 . It has a molecular weight of 169.96 . The IUPAC name for this compound is 3-bromo-2,2-difluoropropanenitrile .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,2-difluoropropanenitrile is 1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-2,2-difluoropropanenitrile has a molecular formula of C3H2BrF2N . Its average mass is 169.956 Da and its monoisotopic mass is 168.933853 Da . It has a complexity of 103, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-2,2-difluoropropanenitrile, focusing on six unique fields:
Pharmaceutical Development
3-Bromo-2,2-difluoropropanenitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both bromine and fluorine atoms, allows for the creation of molecules with enhanced biological activity and improved pharmacokinetic properties. This compound is particularly useful in the development of antiviral and anticancer agents, where the presence of fluorine can increase metabolic stability and bioavailability .
Agricultural Chemistry
In agricultural chemistry, 3-Bromo-2,2-difluoropropanenitrile is used in the synthesis of agrochemicals, including herbicides and insecticides. The compound’s ability to disrupt biological processes in pests makes it an effective component in formulations designed to protect crops from damage. Its incorporation into agrochemical products helps in reducing the environmental impact by providing more targeted and efficient pest control solutions .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of bromine and fluorine atoms in its structure imparts unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. These characteristics are beneficial in creating materials that can withstand harsh environmental conditions, making them suitable for use in aerospace, automotive, and electronic applications.
Organic Synthesis
In the field of organic synthesis, 3-Bromo-2,2-difluoropropanenitrile serves as a versatile building block for constructing complex organic molecules. Its reactivity allows for various functional group transformations, making it a valuable reagent in the synthesis of heterocycles, natural products, and other bioactive compounds. Researchers utilize this compound to explore new synthetic pathways and develop novel chemical entities .
Medicinal Chemistry
Medicinal chemists leverage 3-Bromo-2,2-difluoropropanenitrile in the design and optimization of drug candidates. The compound’s structural features enable the fine-tuning of molecular properties such as potency, selectivity, and solubility. By incorporating this compound into drug design, scientists can enhance the therapeutic efficacy and safety profile of new medications, particularly in the treatment of chronic diseases .
Environmental Science
In environmental science, 3-Bromo-2,2-difluoropropanenitrile is studied for its potential impact on ecosystems and its role in pollution control. Researchers investigate its degradation pathways and interactions with environmental matrices to understand its persistence and toxicity. This knowledge is crucial for developing strategies to mitigate the environmental risks associated with the use of fluorinated and brominated compounds.
Sigma-Aldrich MDPI Benchchem Sigma-Aldrich MDPI : Benchchem
Propriétés
IUPAC Name |
3-bromo-2,2-difluoropropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRANMIHJPPKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-difluoropropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2666111.png)
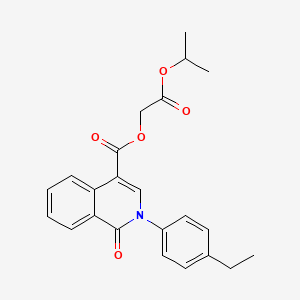


![2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B2666116.png)
![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)
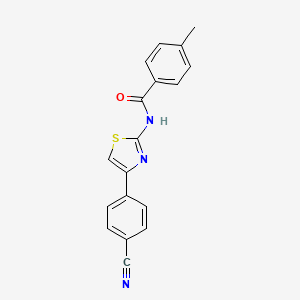
![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)
![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)
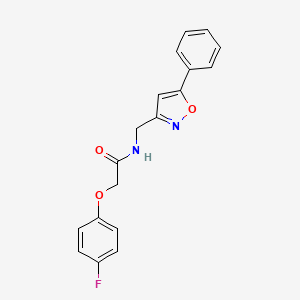
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)
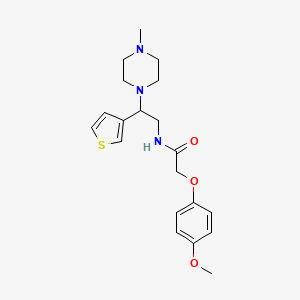
![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)